molecular formula C17H17NO4 B2829392 (2Z)-3-(2-amino-4-methoxyphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid CAS No. 2415642-05-4

(2Z)-3-(2-amino-4-methoxyphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid

Cat. No.: B2829392
CAS No.: 2415642-05-4
M. Wt: 299.326
InChI Key: WCBNETDPGYAMIC-DHDCSXOGSA-N
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Description

(2Z)-3-(2-amino-4-methoxyphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid is a high-purity chemical reagent intended for research applications. This cinnamic acid derivative features a unique molecular structure with two methoxyphenyl rings and an amine group, making it a compound of interest in several advanced research areas. Its structural characteristics suggest potential as a building block for the rational design of novel small-molecule therapeutics, particularly in oncology research. Compounds with similar aryl and methoxy substituents have been investigated for their DNA-binding potential and their ability to inhibit key enzymes like human dihydrofolate reductase (hDHFR), a established target for anticancer agents . The presence of multiple aromatic systems may allow for interaction with biological targets through groove binding or intercalation, while the amine group offers a site for further chemical modification to optimize properties like solubility and binding affinity . Researchers can explore this compound's utility in developing multi-targeted agents, studying cell proliferation, and investigating apoptosis mechanisms in various cancer cell lines, such as MCF-7 breast cancer cells . As with all research chemicals, a thorough investigation of its specific mechanism of action, pharmacodynamics, and kinetics is necessary. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

(Z)-3-(2-amino-4-methoxyphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-21-13-6-3-11(4-7-13)15(17(19)20)9-12-5-8-14(22-2)10-16(12)18/h3-10H,18H2,1-2H3,(H,19,20)/b15-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBNETDPGYAMIC-DHDCSXOGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=CC2=C(C=C(C=C2)OC)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C/C2=C(C=C(C=C2)OC)N)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(2-amino-4-methoxyphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid typically involves the condensation of 2-amino-4-methoxybenzaldehyde with 4-methoxyphenylacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include steps for purification and quality control to meet the standards required for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(2-amino-4-methoxyphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as sodium hydride or sodium methoxide can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Saturated acids and amines.

    Substitution: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-(2-amino-4-methoxyphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of amino and methoxy groups on biological activity. It may serve as a model compound for understanding the interactions between similar structures and biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of both amino and methoxy groups can influence the compound’s pharmacokinetics and pharmacodynamics, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2Z)-3-(2-amino-4-methoxyphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy groups can influence the compound’s overall conformation and binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below summarizes key structural analogs, their substituents, molecular formulas, and properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
(2Z)-3-(2-Amino-4-methoxyphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid 2-Amino-4-methoxyphenyl, 4-methoxyphenyl C₁₇H₁₇NO₄ 299.32 High potential for hydrogen bonding due to amino and methoxy groups; likely moderate solubility in polar solvents.
cis-4-Hydroxy-cinnamic acid 4-Hydroxyphenyl C₉H₈O₃ 164.16 Higher polarity due to hydroxyl group; observed in higher concentrations in plant roots (e.g., Datura innoxia).
Ethyl (2Z)-3-(2-amino-4-methoxyphenyl)-2-fluoroprop-2-enoate 2-Amino-4-methoxyphenyl, fluorine, ethyl ester C₁₃H₁₅FNO₃ 240.35 Fluorine increases electronegativity; ester group enhances lipophilicity and bioavailability.
(Z)-2-Cyano-3-(4-methoxyphenyl)prop-2-enoic acid 4-Methoxyphenyl, cyano C₁₁H₉NO₃ 203.20 Electron-withdrawing cyano group enhances reactivity; used in synthetic applications.
(Z)-3-(4-Methoxyphenyl)-2-sulfanylprop-2-enoic acid 4-Methoxyphenyl, sulfhydryl C₁₀H₁₀O₃S 210.25 Sulfhydryl group enables disulfide bond formation; potential pharmacological applications (e.g., NSC108817).
(Z)-3-(4-Methoxyphenyl)-2-phenylprop-2-enoic acid 4-Methoxyphenyl, phenyl C₁₆H₁₄O₃ 254.28 Extended aromatic system improves crystallinity; planar structure favors dense crystal packing.
(2Z)-3-[(2,4-Dichlorophenyl)carbamoyl]prop-2-enoic acid 2,4-Dichlorophenyl, carbamoyl C₁₀H₇Cl₂NO₃ 260.08 Chlorine atoms increase molecular weight and hydrophobicity; used as a fine chemical intermediate (99% purity).

Key Research Findings

Substituent Effects on Physicochemical Properties
  • Amino vs. Hydroxyl Groups: The target compound’s amino group (vs.
  • Methoxy vs. Halogen Groups: Methoxy groups in the target compound increase electron density on the aromatic ring compared to chlorine in (2Z)-3-[(2,4-dichlorophenyl)carbamoyl]prop-2-enoic acid, affecting electronic properties and reactivity .
  • Ester vs. Carboxylic Acid : Ethyl esters (e.g., ) improve membrane permeability compared to free carboxylic acids, which may enhance bioavailability .
Hydrogen Bonding and Crystal Packing
  • The amino and methoxy groups in the target compound likely form intermolecular hydrogen bonds, as described in Etter’s graph-set analysis (), influencing crystal packing and stability .
  • In contrast, phenyl-substituted analogs (e.g., ) exhibit π-π stacking interactions due to extended aromatic systems .

Biological Activity

The compound (2Z)-3-(2-amino-4-methoxyphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid, also referred to as a derivative of trans-cinnamic acid, has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aromatic amines with methoxy-substituted phenyl compounds. The resulting compound can be characterized using spectroscopic methods such as NMR and IR spectroscopy.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related cellular damage. In vitro studies have shown that derivatives of this compound can scavenge free radicals effectively, as demonstrated in Table 1.

CompoundIC50 (µM)Activity
Compound A25Moderate
This compound15High
Compound B30Moderate

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. Studies show that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Study: Antibacterial Efficacy
In a controlled study, the antibacterial activity was assessed using the disk diffusion method against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones at concentrations as low as 10 mg/ml, highlighting its potential as a therapeutic agent against bacterial infections.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli22

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This has been supported by in vitro assays measuring the levels of TNF-alpha and IL-6 in treated cells compared to controls.

The biological activity of this compound is attributed to its ability to modulate various signaling pathways involved in oxidative stress and inflammation. It is hypothesized that the methoxy groups enhance the lipophilicity of the molecule, facilitating better cell membrane permeability and interaction with intracellular targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2Z)-3-(2-amino-4-methoxyphenyl)-2-(4-methoxyphenyl)prop-2-enoic acid, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via Horner-Wadsworth-Emmons or Wittig reactions using substituted benzaldehydes and phosphonate reagents. Key parameters include solvent polarity (e.g., THF or DMF), temperature (60–80°C), and catalysts like NaH or K₂CO₃. For the Z-isomer, steric hindrance and low-temperature conditions (0–5°C) favor retention of configuration. Post-synthetic purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR can confirm regiochemistry (e.g., methoxy groups at C4) and Z-configuration via coupling constants (JH,H1214HzJ_{H,H} \sim 12–14 \, \text{Hz} for trans olefinic protons).
  • IR : Stretching vibrations for carboxylic acid (1700–1720 cm1^{-1}) and amine (3300–3500 cm1^{-1}).
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/0.1% formic acid) with ESI-MS for molecular ion confirmation (m/z314.3[M+H]+m/z \sim 314.3 \, \text{[M+H]}^+).
  • X-ray crystallography : Resolves stereochemical ambiguity (e.g., Z-configuration) .

Advanced Research Questions

Q. How does the Z-configuration of the prop-2-enoic acid moiety influence its reactivity and biological interactions compared to the E-isomer?

  • Methodological Answer : The Z-isomer’s steric strain (cis-substituents) increases susceptibility to photoisomerization under UV light, which can be studied via time-resolved spectroscopy. Computational modeling (DFT at B3LYP/6-31G*) predicts higher dipole moments and altered binding affinities to biological targets (e.g., enzymes with hydrophobic pockets). Experimental validation includes competitive inhibition assays and crystallographic docking studies .

Q. What strategies resolve contradictions in reported bioactivity data for this compound, particularly in anti-inflammatory vs. pro-oxidant effects?

  • Methodological Answer :

  • Dose-dependent assays : Use primary cell lines (e.g., RAW 264.7 macrophages) to establish biphasic responses (e.g., Nrf2 activation at low doses vs. ROS generation at high doses).
  • Redox profiling : Measure glutathione depletion and SOD activity to clarify pro-oxidant mechanisms.
  • Structural analogs : Compare with derivatives lacking the 2-amino group to isolate the role of hydrogen bonding in target interactions .

Q. How can computational chemistry guide the design of derivatives with enhanced metabolic stability while retaining activity?

  • Methodological Answer :

  • ADMET prediction : Tools like SwissADME predict metabolic hotspots (e.g., demethylation of methoxy groups).
  • Bioisosteric replacement : Substitute the 4-methoxyphenyl group with trifluoromethoxy to block CYP450-mediated oxidation.
  • MD simulations : Assess binding persistence (e.g., to COX-2) over 100-ns trajectories to prioritize stable analogs .

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